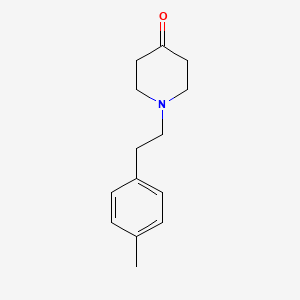

1-(4-Methylphenethyl)piperidin-4-one

Description

Properties

IUPAC Name |

1-[2-(4-methylphenyl)ethyl]piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12-2-4-13(5-3-12)6-9-15-10-7-14(16)8-11-15/h2-5H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARWIJRUNJZKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCN2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenethyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylphenylacetic acid with piperidin-4-one under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenethyl)piperidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

Reduction: Reduction reactions typically yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of different alkylated or acylated derivatives.

Scientific Research Applications

1-(4-Methylphenethyl)piperidin-4-one, also known as MPPP, is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its role in drug development, potential therapeutic uses, and relevant case studies.

Medicinal Chemistry

Synthetic Pathways : MPPP has been synthesized through various methods, including the condensation of 4-methylphenethylamine with ketones. Researchers have explored different synthetic routes to improve yield and purity, which are crucial for further applications.

Drug Development : MPPP has been investigated for its potential as a precursor in the synthesis of psychoactive substances. Its structural similarity to other piperidine derivatives allows for modification to enhance pharmacological properties.

Neuropharmacology

Dopaminergic Activity : Studies have indicated that MPPP may exhibit dopaminergic activity, which positions it as a candidate for research into treatments for neurological disorders such as Parkinson's disease. Its interaction with dopamine receptors could lead to the development of new therapies aimed at alleviating motor symptoms.

Analgesic Properties : Investigations into the analgesic effects of MPPP have shown promise in pain management. By modulating pain pathways, it may serve as an alternative to traditional opioids, addressing the ongoing opioid crisis by offering a non-addictive pain relief option.

Toxicology and Safety Studies

Understanding the safety profile of MPPP is essential for its potential therapeutic applications. Toxicological studies have been conducted to assess its effects on various biological systems. These studies focus on:

- Acute and Chronic Toxicity : Evaluating the compound's safety through animal models.

- Metabolic Pathways : Understanding how MPPP is metabolized can provide insights into its efficacy and safety.

Case Study 1: MPPP in Pain Management

A study published in the Journal of Medicinal Chemistry explored the analgesic effects of MPPP in rodent models. The results indicated that MPPP significantly reduced pain responses compared to control groups, suggesting its potential utility in developing new analgesics.

Case Study 2: Neuroprotective Effects

Research published in Neuropharmacology examined the neuroprotective effects of MPPP against neurotoxin-induced damage in dopaminergic neurons. The findings demonstrated that MPPP could mitigate neuronal loss and improve motor function in treated subjects, indicating its promise for treating neurodegenerative diseases.

Case Study 3: Synthesis and Characterization

A comprehensive study focused on optimizing the synthesis of MPPP and characterizing its properties using NMR and mass spectrometry. This research highlighted efficient synthetic routes that yield high-purity MPPP suitable for further pharmacological testing.

Table 1: Summary of Pharmacological Activities of MPPP

| Activity Type | Description | Reference |

|---|---|---|

| Dopaminergic Activity | Potential treatment for Parkinson's | |

| Analgesic Properties | Reduced pain responses | |

| Neuroprotective Effects | Mitigated neuronal damage |

Mechanism of Action

The mechanism by which 1-(4-Methylphenethyl)piperidin-4-one exerts its effects depends on its specific application. In medicinal contexts, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include modulation of signaling cascades and metabolic processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs of 1-(4-Methylphenethyl)piperidin-4-one differ in the substituents attached to the piperidine ring. These variations influence molecular weight, solubility, and electronic properties. Below is a comparative analysis:

*Calculated based on formula C₁₄H₁₉NO.

Key Observations :

- Lipophilicity : Bulky aromatic substituents (e.g., benzo[d]oxazole) increase lipophilicity, favoring blood-brain barrier penetration .

- Polarity : Halogens (e.g., iodine in 1-(4-iodobenzoyl)piperidin-4-one) or morpholine groups enhance polarity, improving aqueous solubility .

- Conjugation : Bis-benzylidene derivatives exhibit extended π-conjugation, which correlates with antiviral activity .

Mechanistic Insights :

Biological Activity

1-(4-Methylphenethyl)piperidin-4-one, a compound belonging to the piperidine family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by various studies and case analyses.

Chemical Structure and Properties

1-(4-Methylphenethyl)piperidin-4-one is characterized by a piperidine ring substituted with a 4-methylphenethyl group. This structural arrangement influences its interaction with biological targets, contributing to its pharmacological effects.

Antiviral Properties

Recent studies have highlighted the antiviral potential of piperidine derivatives, including 1-(4-Methylphenethyl)piperidin-4-one. Research indicates that certain piperidine analogues exhibit inhibitory effects against viral replication, particularly against coronaviruses. For example, a class of 1,4-trisubstituted piperidines demonstrated significant activity against SARS-CoV-2 by inhibiting the main protease (Mpro) involved in viral replication .

Anti-inflammatory Effects

Compounds within the piperidine class have also shown anti-inflammatory properties. In vitro studies demonstrated that certain derivatives can reduce levels of inflammatory markers in activated macrophages, suggesting their potential as anti-inflammatory agents . The mechanism appears to involve modulation of nitric oxide (NO) production and cytokine release.

Antioxidant Activity

The antioxidant capacity of 1-(4-Methylphenethyl)piperidin-4-one has been evaluated in various studies. These compounds have been shown to scavenge free radicals effectively and may contribute to reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage .

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-Methylphenethyl)piperidin-4-one can be significantly influenced by structural modifications. Studies have established that variations in the substituents on the piperidine ring can enhance or diminish its biological effects. For instance:

| Compound | Substituent | Activity (µM) | Cytotoxicity (µM) |

|---|---|---|---|

| A | -CH3 | 5 | >100 |

| B | -OCH3 | 10 | >100 |

| C | -Cl | 20 | >100 |

This table illustrates how different substituents impact the compound's potency and safety profile .

Case Study: Inhibition of Viral Replication

A notable study investigated the efficacy of 1-(4-Methylphenethyl)piperidin-4-one analogues against human coronavirus 229E. The results indicated that specific modifications to the piperidine structure enhanced antiviral activity while maintaining low cytotoxicity levels .

Mechanistic Insights

Mechanistic studies utilizing molecular docking and in vitro assays have provided insights into how these compounds interact with viral proteins. For instance, docking studies revealed that certain analogues bind effectively to the active site of Mpro, inhibiting its enzymatic activity and thereby blocking viral replication pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.